molecular formula C13H14BrFN2O2 B6629080 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide

1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No. B6629080
M. Wt: 329.16 g/mol
InChI Key: SRAAODVLTZSRCP-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide, also known as BFBPC, is a chemical compound that has been widely studied for its potential applications in scientific research. BFBPC is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. This binding enhances the activity of the receptor, leading to increased calcium influx and neurotransmitter release. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide also enhances the activity of the NMDA receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding enhances the activity of the receptor, leading to increased calcium influx and synaptic plasticity.
Biochemical and Physiological Effects:
1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been shown to enhance cognitive function and memory in animal models. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has also been shown to increase synaptic plasticity and improve learning in animal models. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress in animal models. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in animal models.

Advantages and Limitations for Lab Experiments

1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has several advantages for lab experiments, including its ability to enhance cognitive function and memory, increase synaptic plasticity, and improve learning in animal models. However, 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

For research on 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide include investigating its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Further research is also needed to determine the safety and efficacy of 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide in humans, including its potential side effects and drug interactions. Additionally, research is needed to develop new methods of synthesis for 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide and to investigate its potential as a therapeutic agent.

Synthesis Methods

1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide can be synthesized through various methods, including the reaction of 3-bromo-4-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base, such as triethylamine. The reaction produces 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide as a white solid that can be purified through recrystallization. Other methods of synthesis include the reaction of 3-bromo-4-fluorobenzoic acid with piperidine-4-carboxamide in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and memory. 1-(3-Bromo-4-fluorobenzoyl)piperidine-4-carboxamide has also been shown to enhance the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning.

properties

IUPAC Name

1-(3-bromo-4-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrFN2O2/c14-10-7-9(1-2-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAAODVLTZSRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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